Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Synthesis Analysis
The synthesis of similar compounds involves a reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for the preparation of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 216-222°C, a predicted boiling point of 362.9±42.0 °C, and a predicted density of 1.308±0.06 g/cm3 .Scientific Research Applications
Syntheses and Structural Studies
Syntheses and Crystal Structures : A study by Ahmad et al. (2012) explored the synthesis of coordination polymers using a carboxylate-based flexible ligand in combination with Co(II) salts and pyridine-based coligands, demonstrating the compound's utility in creating novel three-dimensional structures with magnetic properties (Ahmad et al., 2012).
Rhodium-Catalyzed Reactions : Ishii et al. (1997) investigated the carbonylation of N-(2-pyridinyl)piperazines, which involves dehydrogenation and carbonylation at a C−H bond, highlighting the compound's relevance in catalytic processes (Ishii et al., 1997).
Structural Analysis of Complexes : Prakash et al. (2014) characterized complexes formed by a related piperazine derivative with Ni(II), Zn(II), and Cd(II), using spectroscopic and DFT techniques. This study provides insight into the binding and geometric arrangements of such compounds (Prakash et al., 2014).
Chemical Synthesis and Reactions
Novel Synthesis Approaches : Research by Balogh et al. (2009) on the synthesis of substituted naphthyridines showcases the compound's relevance in chemical synthesis, providing a basis for further medicinal chemistry explorations (Balogh et al., 2009).
Functionalized Pyrido[4,3-b][1,4]oxazines : Arrault et al. (2002) reported on the synthesis of functionalised pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, highlighting the compound's utility in generating diverse heterocyclic structures (Arrault et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds have been used for the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets to induce changes that contribute to its antitumor and bactericidal effects .
Biochemical Pathways
It is known that similar compounds can affect a wide spectrum of biological activities .
Pharmacokinetics
It is known that similar compounds have a predicted boiling point of 3629±420 °C and a predicted density of 1308±006 g/cm3 .
Result of Action
It is known that similar compounds have antitumor and bactericidal properties .
Action Environment
It is known that similar compounds should be stored in a sealed, dry environment at room temperature .
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-4-25-15(3)14-17(26)18(20(25)27)19(16-8-6-7-9-22-16)23-10-12-24(13-11-23)21(28)29-5-2/h6-9,14,19,26H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIVWJZDWJJVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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